4-methyl-N-phenylbenzenecarboximidamide
Description
4-Methyl-N-phenylbenzenecarboximidamide (molecular formula: C₁₄H₁₄N₂, molar mass: 210.28 g/mol) is a benzenecarboximidamide derivative featuring a methyl group at the para position (C4) of the benzene ring and a phenyl substituent on the amidine nitrogen. The methyl group acts as an electron-donating substituent, enhancing ring stability, while the N-phenyl group increases lipophilicity, which may improve membrane permeability in biological systems.
Properties
CAS No. |
7118-55-0 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-methyl-N'-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C14H14N2/c1-11-7-9-12(10-8-11)14(15)16-13-5-3-2-4-6-13/h2-10H,1H3,(H2,15,16) |
InChI Key |
QSIUGNVXHQWBEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NC2=CC=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Benzene Ring
Key structural analogs differ in substituent type and position, significantly altering physicochemical and functional properties:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The methyl group in the target compound stabilizes the aromatic ring through inductive effects, contrasting with the destabilizing nitro group in .
- Polarity: Amino () and hydroxymethyl () substituents increase polarity, whereas methyl and phenyl groups favor lipophilicity.
N-Substituent Variations
The nitrogen substituent modulates steric bulk and electronic interactions:
Key Observations:
- Hydroxy vs. Phenyl : N-hydroxy derivatives (e.g., ) exhibit higher solubility in polar solvents due to H-bonding, whereas N-phenyl analogs prioritize lipid membrane penetration.
Physicochemical and Reactivity Profiles
Molecular Weight and Solubility:
- The target compound (210.28 g/mol) has a higher molecular weight than N-hydroxy analogs (e.g., 166.18 g/mol for ), but lower than fluorobenzyloxy derivatives (266.27 g/mol for ).
- Solubility: Methyl and phenyl groups likely reduce aqueous solubility compared to hydroxymethyl () or amino () analogs.
Reactivity:
- Electrophilic Substitution : Methyl’s electron-donating nature directs reactions to ortho/para positions, while nitro () deactivates the ring.
- Nucleophilic Attack : The amidine moiety’s reactivity is influenced by substituents. N-phenyl groups may sterically hinder nucleophilic additions compared to N-hydroxy derivatives.
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